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Compound of Interest

Compound Name: Tricyclodecenyl acetate

Cat. No.: B8122830

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Tricyclodecenyl acetate (CAS No. 5413-60-5), a fragrance ingredient with the molecular
formula C12H1602 and a molecular weight of 192.25 g/mol . The information presented herein is
essential for the identification, characterization, and quality control of this compound in
research and industrial settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Tricyclodecenyl acetate,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
) Olefinic Protons (-
55-6.0 Multiplet 2H
CH=CH-)
Proton on Carbon
45-48 Multiplet 1H Bearing Acetate (-
CHOAC)
] Allylic and Bridgehead
20-28 Multiplet 4H
Protons
) Acetate Methyl
1.95 Singlet 3H
Protons (-COCHs)
_ Aliphatic Protons in
1.2-1.8 Multiplet 6H S
Tricyclic System
Table 2: 13C NMR Spectroscopic Data
Chemical Shift (6) ppm Assignment

~170 Carbonyl Carbon (-C=0)

130 - 140 Olefinic Carbons (-CH=CH-)

70 - 80 Carbon Bearing Acetate (-CHOAC)
30-50 Aliphatic Carbons in Tricyclic System
~21 Acetate Methyl Carbon (-COCH?5)

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium =C-H Stretch (Olefinic)
2850-2960 Strong C-H Stretch (Aliphatic)
~1735 Strong C=0 Stretch (Ester)
~1650 Medium C=C Stretch (Olefinic)
~1240 Strong C-O Stretch (Ester)
720-750 Medium =C-H Bend (Olefinic)

Table 4: Mass Spectrometry Data

m/z Relative Intensity Possible Fragment
192 Low [M]* (Molecular lon)
132 Moderate [M - CH3COOH]*

67 High [CsH7]*

66 High [CsHe]*

43 High [CHsCO]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of Tricyclodecenyl acetate (approximately 10-20 mg) is

dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCIs) in a standard 5 mm NMR tube.

 Instrumentation: *H and 3C NMR spectra are recorded on a Bruker Avance spectrometer,

typically operating at a frequency of 400 MHz for *H and 100 MHz for 13C.

e 1H NMR Acquisition:
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[e]

A standard pulse sequence (e.g., zg30) is used.

o

The spectral width is set to approximately 12 ppm.

[¢]

A sufficient number of scans (e.g., 16-64) are acquired to ensure a good signal-to-noise
ratio.

[¢]

The relaxation delay is typically set to 1-2 seconds.

13C NMR Acquisition:

[¢]

A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

[¢]

The spectral width is set to approximately 220 ppm.

[e]

A larger number of scans (e.g., 1024 or more) are required due to the lower natural
abundance of 13C.

[e]

The relaxation delay is set to 2-5 seconds.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and
the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the
residual solvent peak (e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A drop of neat Tricyclodecenyl acetate liquid is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation: The IR spectrum is recorded using an FT-IR spectrometer, such as a Bruker
IFS 85.

Data Acquisition:
o Abackground spectrum of the clean salt plates is first recorded.
o The sample is then scanned over the mid-IR range (typically 4000-400 cm~1).

o Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
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Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of Tricyclodecenyl acetate is prepared in a volatile
organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS
system) is used for the analysis.

Gas Chromatography (GC) Conditions:

o Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm) is
typically used.

o Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal
decomposition (e.g., 250 °C).

o Oven Temperature Program: A temperature gradient is used to separate the components
of the sample. A typical program might start at 50 °C, hold for 1 minute, then ramp to 250
°C at a rate of 10 °C/min.

o Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV is standard.

o Mass Range: The detector is set to scan a mass-to-charge (m/z) range of approximately
40-400 amu.

o lon Source Temperature: Typically maintained around 230 °C.

Data Analysis: The resulting chromatogram shows the retention time of the compound, and
the mass spectrum provides its fragmentation pattern, which is compared to spectral libraries
for identification.
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Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Tricyclodecenyl acetate.
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General workflow for spectroscopic analysis.

« To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Tricyclodecenyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b8122830#spectroscopic-data-of-tricyclodecenyl-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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